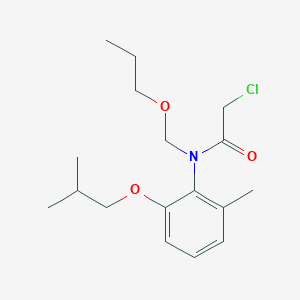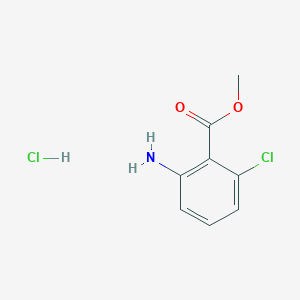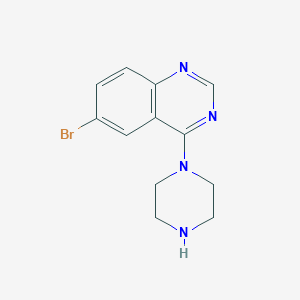
N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide” is a chemical compound with a complex structure. It is related to the quinazoline family of compounds . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Molecular Structure Analysis
The molecular structure of “this compound” is quite complex. It is a quinazoline derivative, which means it contains a quinazoline core, a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring .Applications De Recherche Scientifique
Antimicrobial and Antitumor Activities
Antimicrobial Activity : Fahim and Ismael (2019) investigated novel sulfonamide derivatives, including structures similar to N-benzyl-2-((4-(phenethylamino)quinazolin-2-yl)thio)acetamide, and found them to exhibit significant antimicrobial activity. The study highlighted the potential use of these compounds in developing new antimicrobial agents. Compounds demonstrated good antimicrobial activity against various strains, with some showing high activity towards most tested strains. Computational calculations supported the experimental findings, providing insight into the compounds' reactivity and potential mechanisms of action Fahim and Ismael, 2019.
Antitumor Activity : Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. The study found that certain derivatives showed broad-spectrum antitumor activity, with some compounds being more potent than the positive control 5-FU. This suggests the therapeutic potential of these derivatives in cancer treatment. Molecular docking studies were performed to understand the binding interactions with target proteins Al-Suwaidan et al., 2016.
Anticonvulsant Activity
Kayal et al. (2022) explored the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide for their affinity to GABAergic biotargets and anticonvulsant activity. The study aimed to evaluate the potential of these compounds as anticonvulsant agents. While the synthesized substances did not show significant anticonvulsant activity, the research provided valuable insights into the structure-activity relationship and highlighted the importance of the NHCO cyclic fragment in anticonvulsant activity Kayal et al., 2022.
Antiviral and Anticancer Potential
Antiviral Activities : Novel sulfonamides, including quinazoline derivatives, have been assessed for their antiviral activities against various respiratory and biodefense viruses. A study by Selvam et al. (2007) reported the synthesis and screening of quinazolin-4(3H)-ones for antiviral activity, showing potential against influenza A and other viruses. This suggests the utility of such compounds in developing antiviral therapeutics Selvam et al., 2007.
Anticancer Activities : Mohamed et al. (2016) designed and synthesized quinazolinone derivatives to evaluate their anticancer activity. Compounds demonstrated extensive-spectrum antitumor efficiency across different tumor subpanels, indicating the compounds' potential as anticancer agents. The study underscores the importance of structural modifications in enhancing the anticancer activity of quinazolinone derivatives Mohamed et al., 2016.
Orientations Futures
Propriétés
IUPAC Name |
N-benzyl-2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c30-23(27-17-20-11-5-2-6-12-20)18-31-25-28-22-14-8-7-13-21(22)24(29-25)26-16-15-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,27,30)(H,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUOFMIBUFWCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4-bromobenzyl)thio)-1-(4-methylpiperazin-1-yl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2913723.png)

![7-Fluoro-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2913728.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2913729.png)
![N-(2-Furylmethyl)-2-imino-1-isopropyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-A:2,3-D]pyrimidine-3-carboxamide](/img/structure/B2913731.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2913732.png)
![N-[3-(methylsulfanyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913733.png)

![1-(3-chloro-4-methoxyphenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2913737.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2913738.png)

